1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Vue d'ensemble

Description

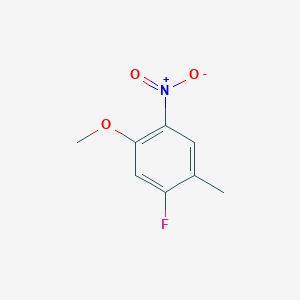

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene typically involves multiple steps. One common method includes the nitration of a precursor compound, such as 1-fluoro-2-methoxy-4-methylbenzene, using a nitrating agent like nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Reduction: 1-Fluoro-5-methoxy-2-methyl-4-aminobenzene.

Oxidation: 1-Fluoro-5-methoxy-2-carboxy-4-nitrobenzene.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene has the molecular formula and a molecular weight of approximately 185.15 g/mol. Its structure features a fluorine atom and a methoxy group attached to a nitro-substituted aromatic ring, which contributes to its reactivity and versatility in chemical reactions.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in the production of Osimertinib , an anti-cancer drug used for the treatment of non-small cell lung cancer. The compound can be converted through established synthetic pathways into Osimertinib or its pharmaceutically acceptable salts, making it valuable in medicinal chemistry .

Case Study: Synthesis of Osimertinib

The synthesis process involves several steps:

- Protection : The initial step involves protecting the amine group of 4-fluoro-2-methoxy aniline.

- Nitration : The protected compound undergoes nitration to introduce the nitro group at the desired position.

- Deprotection : Finally, the protecting group is removed to yield 4-fluoro-2-methoxy-5-nitroaniline, which can then be transformed into Osimertinib .

Chemical Synthesis Applications

In addition to its pharmaceutical relevance, this compound is utilized as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Reactivity and Synthetic Use

The presence of both the nitro and methoxy groups influences the reactivity of the aromatic ring:

- Nucleophilic Aromatic Substitution : The nitro group acts as a strong electron-withdrawing group, facilitating nucleophilic attack on the aromatic ring.

- Electrophilic Aromatic Substitution : The methoxy group can direct electrophiles to specific positions on the ring, allowing for selective functionalization.

Industrial Applications

While primarily studied for its pharmaceutical applications, this compound also finds use in industrial applications as an intermediate for dyes and agrochemicals. Its ability to undergo various transformations makes it suitable for synthesizing complex organic molecules used in these industries.

Safety and Environmental Considerations

Handling this compound requires adherence to safety protocols due to its potential hazards. As with many nitro compounds, there are concerns regarding toxicity and environmental impact. Proper safety data sheets (SDS) should be consulted before use to ensure safe handling practices.

Mécanisme D'action

The mechanism of action of 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the electron-donating methoxy group and the electron-withdrawing nitro group influence the reactivity and orientation of the benzene ring. The fluorine atom also affects the electron density of the ring, making it more reactive towards electrophiles .

Comparaison Avec Des Composés Similaires

- 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene

- 1-Fluoro-4-methoxy-2-nitrobenzene

- 1-Fluoro-2-methyl-4-nitrobenzene

Uniqueness: The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various synthetic and industrial processes .

Activité Biologique

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. This specific arrangement of substituents significantly influences its chemical properties and potential biological activities. Despite the promising structural features, comprehensive scientific literature detailing its biological activity is sparse.

The compound has the molecular formula CHFNO and a CAS number of 314298-13-0. Its structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | CHFNO |

| CAS Number | 314298-13-0 |

| Functional Groups | Fluorine, Methoxy, Methyl, Nitro |

Antimicrobial Activity

Nitroaromatic compounds are well-known for their antimicrobial properties. For instance, compounds like nitrofurantoin and metronidazole are widely used as antibiotics. It is hypothesized that this compound could exhibit similar activities due to the electron-withdrawing nature of the nitro group, which enhances reactivity towards microbial targets.

Anticancer Potential

Similar structures have been investigated for anticancer activity. The nitro group in particular has been linked to the inhibition of tumor growth in various studies. For example, nitro-substituted benzenes have shown promise in targeting cancer cells through mechanisms such as DNA damage and apoptosis induction. Further research is necessary to determine if this compound follows this trend.

The mechanism of action for this compound remains largely unexplored. However, it is likely that its reactivity is influenced by:

- Electrophilic Aromatic Substitution : The methoxy group may donate electrons to the benzene ring, while the nitro group withdraws electrons, creating a reactive electrophilic site.

- Reduction Reactions : The nitro group can be reduced to an amino group, potentially altering the compound's biological interactions.

- Oxidation Potential : The methyl group could be oxidized to form carboxylic acids, which may participate in further biochemical pathways.

Comparative Analysis with Similar Compounds

To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Fluoro-2-methoxy-4-methyl-5-nitrobenzene | Different positioning of substituents | Varies in reactivity due to substituent arrangement |

| 4-Fluoro-3-nitroanisole | Lacks the methyl group | May exhibit different biological activities |

| 2-Fluoro-5-methoxynitrobenzene | Different positioning of fluorine and nitro | Influences potential reactivity |

Case Studies and Research Findings

Currently, there are no published case studies specifically focusing on this compound. However, research into related compounds indicates that further exploration into this compound could yield valuable insights into its pharmacological potential.

Future Research Directions

Given the limited data available on this compound's biological activity, future research should focus on:

- In Vitro Studies : Assessing cytotoxicity against various cancer cell lines.

- Mechanistic Studies : Investigating the specific biochemical pathways influenced by this compound.

- Structure-Aactivity Relationship (SAR) : Exploring modifications to enhance biological activity.

Propriétés

IUPAC Name |

1-fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHPTUQNTUAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594137 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314298-13-0 | |

| Record name | 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.